

Enhancing Polyester: A Comparative Guide to Improving Dyeability and Hydrophilicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl 5-sulfoisophthalate sodium salt*

Cat. No.: *B8796929*

[Get Quote](#)

The inherent hydrophobicity and crystalline structure of polyester (polyethylene terephthalate or PET) present significant challenges in textile wet processing, particularly in dyeing.[\[1\]](#)[\[2\]](#) This guide provides a comparative analysis of alternative methods to enhance the dyeability and hydrophilicity of polyester fabrics, offering researchers and scientists a comprehensive overview of available techniques. The following sections detail various chemical and physical modification strategies, supported by experimental data and detailed protocols.

Chemical Modification Techniques

Chemical modifications alter the surface chemistry of polyester fibers, introducing functional groups that improve their affinity for water and dyes.

Alkaline Hydrolysis

Alkaline hydrolysis is a conventional method that involves treating polyester with a sodium hydroxide (NaOH) solution.[\[1\]](#) This process etches the fiber surface, creating hydroxyl (-OH) and carboxyl (-COOH) groups, which increases hydrophilicity and provides sites for dye uptake.[\[3\]](#)[\[4\]](#)

Key Performance Improvements:

- Increased Hydrophilicity: The introduction of polar functional groups significantly improves the wettability of the polyester fabric.[\[1\]](#)

- Enhanced Dyeability: The modified surface allows for the use of a broader range of dyes, including natural colorants, and can lead to better color strength (K/S values).[\[1\]](#)[\[5\]](#)

Limitations:

- Weight and Strength Loss: The hydrolytic action of the alkali can lead to a reduction in fabric weight and tensile strength, which needs to be carefully controlled.[\[5\]](#)[\[6\]](#)
- Environmental Concerns: The use of strong alkalis and high temperatures raises environmental and energy consumption concerns.[\[2\]](#)[\[6\]](#)

Copolymerization: The Advent of Cationic Dyeable Polyester (CDP)

Cationic Dyeable Polyester (CDP) is a modified polyester created by incorporating monomers with anionic functional groups, such as sodium sulfonate, into the polymer chain during synthesis.[\[7\]](#)[\[8\]](#) This modification allows the fiber to be dyed with cationic (basic) dyes under atmospheric pressure and at lower temperatures than conventional polyester, which requires high-temperature, high-pressure conditions with disperse dyes.[\[8\]](#)[\[9\]](#)

Key Performance Improvements:

- Salt-Free Dyeing: Unlike the dyeing of natural fibers like cotton with reactive dyes which requires large amounts of salt, CDP can be dyed without the need for electrolytes, reducing water pollution.[\[10\]](#)
- Vibrant Colors and Good Fastness: Cationic dyes offer bright, vibrant shades and generally exhibit good light and washing fastness on CDP.[\[9\]](#)
- Improved Hydrophilicity: The incorporation of ionic groups can also lead to a modest improvement in the hydrophilicity of the polyester.

Physical Modification Techniques

Physical modification methods alter the surface morphology and energy of the polyester fibers without changing their chemical composition.

Plasma Treatment

Plasma treatment is a dry and eco-friendly surface modification technique that uses ionized gas to alter the surface of polyester fibers.[\[11\]](#) Oxygen plasma, for example, can introduce oxygen-containing functional groups and increase surface roughness, leading to improved wettability and dyeability.[\[12\]](#)[\[13\]](#)

Key Performance Improvements:

- Enhanced Wettability: Plasma treatment can dramatically increase the surface energy of polyester, making it more hydrophilic.[\[12\]](#)
- Improved Dye Uptake: The modified surface facilitates better dye absorption, potentially allowing for lower dyeing temperatures and reduced dyeing times.[\[13\]](#)
- Eco-Friendly: As a dry process, plasma treatment avoids the water consumption and effluent generation associated with wet chemical treatments.

Limitations:

- Aging Effect: The hydrophilic effect of plasma treatment can diminish over time, a phenomenon known as hydrophobic recovery.[\[13\]](#)
- Specialized Equipment: Plasma treatment requires specialized and often expensive equipment.

Ultraviolet (UV) Irradiation/Grafting

UV irradiation can be used to initiate graft polymerization on the surface of polyester fibers. Monomers with hydrophilic properties, such as acrylic acid, can be grafted onto the polyester backbone, creating a hydrophilic surface layer.[\[14\]](#)[\[15\]](#)

Key Performance Improvements:

- Durable Hydrophilicity: Grafting creates a permanent hydrophilic layer on the fiber surface.
- Improved Dyeability: The grafted layer can have a higher affinity for certain dyes, leading to increased dye uptake.[\[15\]](#)

Enzymatic Treatment

Enzymatic treatment offers a more environmentally friendly alternative to harsh chemical treatments.[\[16\]](#) Lipases and cutinases can hydrolyze the ester bonds on the surface of polyester fibers, creating polar groups and improving hydrophilicity and dyeability.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Key Performance Improvements:

- Mild Process Conditions: Enzymatic treatments are typically carried out under mild pH and temperature conditions, preserving the bulk properties of the fiber.[\[20\]](#)
- Improved Softness: The surface modification can also lead to a softer fabric hand.[\[16\]](#)
- Biodegradable: Enzymes are biodegradable, making the process more sustainable.[\[19\]](#)

Nanoparticle Finishing

The application of nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to the surface of polyester can also enhance its properties.[\[21\]](#) These nanoparticles can improve dye uptake and impart additional functionalities like UV protection and self-cleaning.[\[21\]](#)[\[22\]](#) Another approach involves using nanocrystalline cellulose to create a durable hydrophilic finish.[\[23\]](#)

Comparative Performance Data

The following tables summarize quantitative data from various studies to provide a clear comparison of the different modification methods.

Table 1: Comparison of Hydrophilicity Enhancement

Treatment Method	Untreated Contact Angle (°)	Treated Contact Angle (°)	Moisture Regain (%)	Reference
Alkaline Hydrolysis	~90	Significantly Reduced	Increased	[1],[4]
Plasma Treatment (Oxygen)	>90	<70 (decreases with time)	-	[12]
Enzymatic Treatment (Lipase)	~85	~60	Increased	[17],[20]
UV Grafting (Acrylic Acid)	Hydrophobic	Significantly Reduced	Increased	[14]
Nanocrystalline Cellulose	Hydrophobic	-	1.81 (Original NCC), 3.99 (Cationic NCC)	
PVA Functionalization	Hydrophobic	0	Increased	[24]

Table 2: Comparison of Dyeability Enhancement

Treatment Method	Dye Type	Color Strength (K/S) - Untreated	Color Strength (K/S) - Treated	Reference
Alkaline Hydrolysis	Natural (Henna)	Lower	Higher	[1]
Alkaline Hydrolysis	Anionic Dyes	Low	Significantly Increased	[5]
Plasma Treatment (Nitrogen)	Natural (Madder)	Lower	Higher	[11]
Plasma Treatment (Oxygen)	Disperse Dyes	Lower	Higher (at lower temp)	[13]
Enzymatic Treatment (Lipase)	-	Lower	Improved	[16]
Nano-chitosan Coating	Reactive Dyes	Not Applicable	Increased	[25]
TiO ₂ /ZnO Nanoparticles	Disperse Dyes	-	Improved	[21]

Table 3: Comparison of Colorfastness Properties

Treatment Method	Dye Type	Washing Fastness	Rubbing Fastness	Light Fastness	Reference
Alkaline Hydrolysis	Natural (Henna)	Good	Good	-	[1]
Alkaline Hydrolysis	Anionic Dyes	Good	Good	Good	[5]
Plasma Treatment (Oxygen)	Disperse Dyes	Excellent	Good	Good	[12],[13]
UV Irradiation	Disperse Orange 25	Improved (Fair to Good)	-	Improved	[26]
Cationic Dyeable Polyester	Cationic Dyes	Good	-	Good	[9]

Experimental Protocols

Measurement of Water Contact Angle

The sessile drop method is commonly used to determine the contact angle and assess the hydrophilicity of the fabric surface.[27][28]

- Sample Preparation: A small, flat piece of the polyester fabric is mounted on a horizontal stage.
- Droplet Deposition: A micro-syringe is used to carefully deposit a small droplet of deionized water onto the fabric surface.[27]
- Image Capture: A high-resolution camera with a goniometer is used to capture a profile image of the droplet on the fabric surface.
- Angle Measurement: Image analysis software is used to measure the angle formed between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid

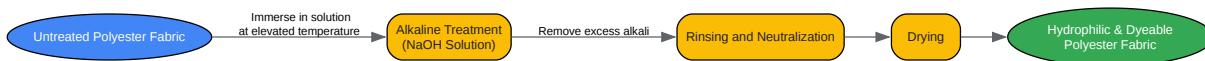
surface.[29] For dynamic contact angles, the advancing and receding angles are measured as the droplet volume is increased and decreased, respectively.[27]

Determination of Dye Uptake (K/S Value)

The color strength (K/S) of the dyed fabric is a measure of the amount of dye absorbed by the fibers. It is determined using a spectrophotometer.

- Sample Preparation: A piece of the dyed fabric is folded to ensure opacity.
- Spectrophotometric Measurement: The reflectance (R) of the dyed fabric is measured at the wavelength of maximum absorption (λ_{max}) of the dye using a reflectance spectrophotometer.
- Kubelka-Munk Equation: The K/S value is calculated using the Kubelka-Munk equation: $K/S = (1 - R)^2 / 2R$ where R is the decimal fraction of the reflectance of the dyed fabric.[5] A higher K/S value indicates greater color strength and higher dye uptake.

Assessment of Colorfastness

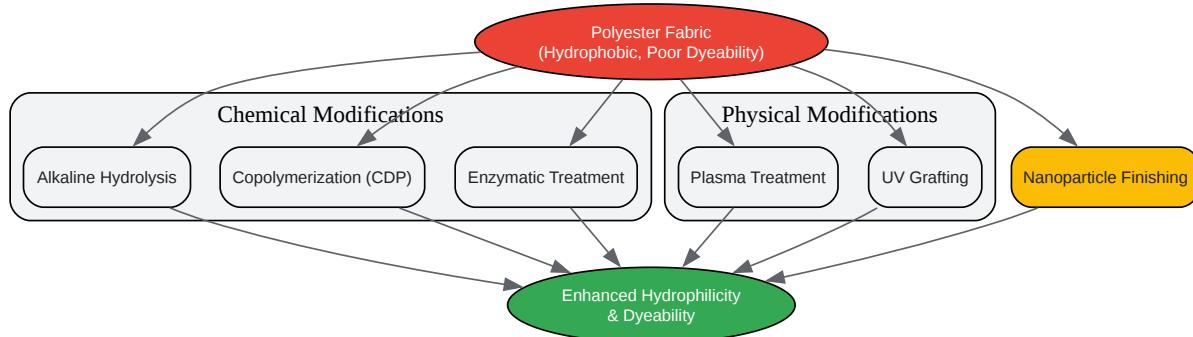

Colorfastness tests evaluate the resistance of the color of the dyed fabric to various treatments such as washing, rubbing, and light exposure.[30][31]

- Washing Fastness (ISO 105-C06 / AATCC 61):
 - A specimen of the dyed fabric is stitched together with a multifiber fabric strip.
 - The composite sample is washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation in a launder-o-meter.[32]
 - After washing and drying, the change in color of the dyed fabric and the staining of the multifiber fabric are assessed using standard grey scales.[33]
- Rubbing Fastness (ISO 105-X12 / AATCC 8):
 - A specimen of the dyed fabric is mounted on a crockmeter.

- A standard white cotton cloth is rubbed against the dyed fabric for a specified number of cycles under a defined pressure.[34] This is performed for both dry and wet rubbing.
- The degree of color transfer to the white cloth is assessed using the grey scale for staining.[33]
- Light Fastness (ISO 105-B02 / AATCC 16):
 - A specimen of the dyed fabric is exposed to a standard artificial light source (e.g., Xenon arc lamp) under controlled conditions of temperature and humidity.[30]
 - Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.
 - The lightfastness of the sample is rated by comparing the degree of fading of the sample with that of the blue wool standards.[34]

Visualizing the Processes

The following diagrams illustrate the workflows for key modification processes and the logical relationships between different enhancement strategies.


[Click to download full resolution via product page](#)

Caption: Workflow for Alkaline Hydrolysis of Polyester.

[Click to download full resolution via product page](#)

Caption: Workflow for Plasma Treatment of Polyester.

[Click to download full resolution via product page](#)

Caption: Methods to Enhance Polyester Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Sustainable Alkaline Hydrolysis of Polyester Fabric at Low Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superhydrophobicity and conductivity of polyester-conductive fabrics using alkaline hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Alkaline Hydrolysis of Polyester Fabric at Low Temperature | MDPI [mdpi.com]
- 7. fiber-yarn.com [fiber-yarn.com]
- 8. What is Cationic Polyester? [polyestermfg.com]

- 9. Cationic Dyedpolyester - News [colorfuldyes.com]
- 10. ijnst.co [ijnst.co]
- 11. Highly effective surface modification using plasma technologies toward green coloration of polyester fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. africaresearchconnects.com [africaresearchconnects.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bio-processing of polyester fabrics [textiletoday.com.bd]
- 17. researchgate.net [researchgate.net]
- 18. US6254645B1 - Enzymatic modification of the surface of a polyester fiber or article - Google Patents [patents.google.com]
- 19. Enzyme technology for functionalisation of polyester - Fibre2Fashion [fibre2fashion.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Colorimetric Properties of Disperse-dyed Polyester Fabrics Treated with Nano TiO2 | Trends in Sciences [tis.wu.ac.th]
- 23. researchgate.net [researchgate.net]
- 24. Modification of Polyester Properties through Functionalization with PVA | Scientific.Net [scientific.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. publications.polymtl.ca [publications.polymtl.ca]
- 28. spectraresearch.com [spectraresearch.com]
- 29. users.aalto.fi [users.aalto.fi]
- 30. testextile.com [testextile.com]
- 31. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
- 32. textilelearner.net [textilelearner.net]
- 33. intouch-quality.com [intouch-quality.com]

- 34. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- To cite this document: BenchChem. [Enhancing Polyester: A Comparative Guide to Improving Dyeability and Hydrophilicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8796929#alternative-methods-to-enhance-polyester-dyeability-and-hydrophilicity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com